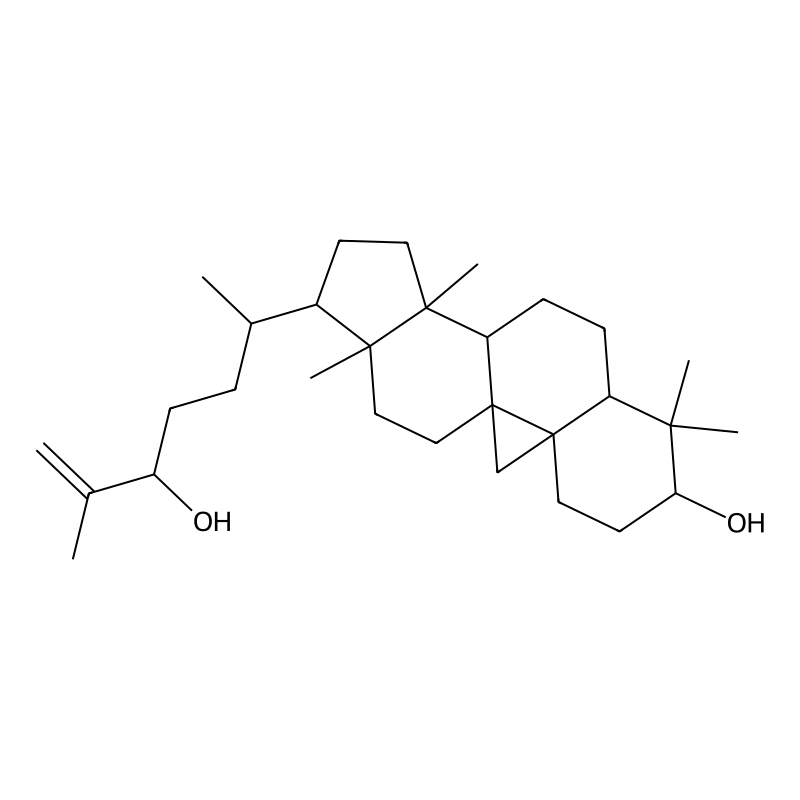

Cycloart-25-ene-3,24-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Cycloart-25-ene-3,24-diol (C25E-3,24D) is a naturally occurring triterpene found in various plants, including Triticum aestivum (wheat) and Oryza sativa (rice) [, ]. It belongs to a class of organic compounds called triterpenoids, known for their diverse biological activities [].

Potential biological activities:

Antioxidant properties

Studies suggest that C25E-3,24D may possess antioxidant properties, potentially offering protection against cellular damage caused by free radicals [, ].

Enzyme inhibition

Research indicates that C25E-3,24D might inhibit certain enzymes, such as alpha-amylase and alpha-glucosidase, involved in carbohydrate digestion []. This finding has potential implications for managing blood sugar levels.

Role in plant defense mechanisms:

C25E-3,24D is believed to play a role in plants' defense mechanisms against stress factors like fungal infections [].

Ongoing research:

Current research is exploring the potential applications of C25E-3,24D in various fields, including:

Developing new drugs

Researchers are investigating the potential of C25E-3,24D as a lead compound for developing new drugs with various therapeutic applications [].

Understanding plant physiology

Studying the biosynthesis and function of C25E-3,24D can provide insights into plant metabolism and defense mechanisms [].

Cycloart-25-ene-3,24-diol is a naturally occurring triterpene with the molecular formula C30H50O2. It is characterized by a unique cycloartane structure, which is a type of tetracyclic triterpene. This compound features a hydroxyl group at positions 3 and 24, contributing to its chemical reactivity and biological activity. Cycloart-25-ene-3,24-diol is primarily derived from various plant sources, including species of the Euphorbia genus and other plants known for their medicinal properties .

Cycloart-25-ene-3,24-diol exhibits significant biological activities, including cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds like Cycloartane-3,24,25-triol inhibit MRCKα kinase, which is linked to prostate cancer cell proliferation. The compound has demonstrated selectivity towards this kinase with an IC50 value indicating its potential as an anti-cancer agent . Furthermore, it may possess anti-inflammatory and antioxidant properties due to its structural characteristics .

The synthesis of Cycloart-25-ene-3,24-diol can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from plant materials such as Euphorbia species. This process typically includes solvent extraction followed by purification techniques like chromatography.

- Chemical Synthesis: Laboratory synthesis can be performed using cyclization reactions starting from simpler triterpenoid precursors. The specific synthetic routes often involve multi-step organic reactions that introduce hydroxyl groups at the 3 and 24 positions.

- Biosynthetic Pathways: Understanding the biosynthetic pathways in plants may also provide insights into producing Cycloart-25-ene-3,24-diol through biotechnological approaches .

Cycloart-25-ene-3,24-diol has potential applications in various fields:

- Pharmaceuticals: Due to its cytotoxic properties against cancer cells, it may serve as a lead compound in developing anti-cancer drugs.

- Nutraceuticals: Its antioxidant properties could be harnessed in dietary supplements aimed at promoting health and preventing diseases.

- Cosmetics: The compound may be utilized in cosmetic formulations for its potential skin-beneficial effects.

- Agriculture: Research into its bioactivity may lead to applications as a natural pesticide or growth regulator .

Interaction studies involving Cycloart-25-ene-3,24-diol have primarily focused on its inhibitory effects on specific kinases and cancer cell lines. For example, the inhibition of MRCKα kinase has been highlighted as a significant interaction leading to reduced viability in prostate cancer cell lines such as PC-3 and DU145 . Further studies are needed to explore its interactions with other biological targets and pathways.

Cycloart-25-ene-3,24-diol shares structural similarities with several other cycloartane-type triterpenes. Below are some comparable compounds:

Uniqueness: Cycloart-25-ene-3,24-diol's unique combination of hydroxyl substitutions differentiates it from other compounds in terms of its specific biological activities and potential therapeutic applications.

Cycloartane triterpenoids have been studied since the mid-20th century, with early research focusing on their structural elucidation in medicinal plants. The discovery of Cycloart-25-ene-3,24-diol emerged from investigations into Euphorbia species and Cimicifuga rhizomes, where cycloartanes were identified as key bioactive constituents. By the 1990s, advancements in NMR spectroscopy enabled precise characterization of cycloartane skeletons, including the identification of hydroxylation patterns and stereochemical features. In the 2000s, research shifted toward pharmacological applications, with studies demonstrating anticancer, anti-inflammatory, and antiviral properties. Recent reviews highlight the compound’s role in drug discovery pipelines, particularly for oncology.

Taxonomic Classification within Triterpene Compounds

Cycloart-25-ene-3,24-diol belongs to the tetracyclic triterpenoid subclass, distinguished by its cyclopropane ring (C9–C19) and hydroxyl groups at C-3 and C-24. It falls under the broader lanostane-derived cycloartane family, which includes over 200 structurally related compounds. The compound’s taxonomy is summarized below:

| Taxonomic Level | Classification |

|---|---|

| Superclass | Terpenoids |

| Class | Triterpenoids |

| Subclass | Tetracyclic triterpenoids |

| Family | Cycloartanes |

| Structural Type | 9,19-Cyclolanostane derivatives |

This classification reflects its biosynthetic origin from squalene and enzymatic cyclization into a characteristic cycloartane backbone.

Significance in Natural Product Chemistry

Cycloart-25-ene-3,24-diol exemplifies the structural diversity and bioactivity of plant-derived triterpenoids. Its isolation from Euphorbia segetalis and related species underscores its ecological role as a phytoalexin. Pharmacologically, it inhibits tumor-promoting pathways (e.g., Raf/MEK/ERK) and modulates kinase activity, making it a lead compound for anticancer agent development. Additionally, its stereochemical complexity challenges synthetic methodologies, driving innovations in organic chemistry.

Cycloart-25-ene-3,24-diol is a cycloartane-type triterpene with the molecular formula C30H50O2 [1] [2] [3]. The compound exhibits a molecular weight of 442.7 grams per mole, as determined through various analytical methods [1] [4] [5]. The exact molecular mass has been calculated to be 442.381080833 daltons using high-resolution mass spectrometry [1] [4].

The molecular formula indicates the presence of thirty carbon atoms, fifty hydrogen atoms, and two oxygen atoms, confirming its classification as a diol triterpene [2] [6]. This composition places the compound within the cycloartane subfamily of pentacyclic triterpenoids, characterized by the distinctive cyclopropane ring system between carbon atoms 9 and 10 [11] [18].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C30H50O2 | Elemental Analysis [1] |

| Molecular Weight | 442.7 g/mol | Mass Spectrometry [1] |

| Exact Mass | 442.381080833 Da | High-Resolution MS [1] |

| Hydrogen Bond Donors | 2 | Computational Analysis [1] |

| Hydrogen Bond Acceptors | 2 | Computational Analysis [1] |

| Rotatable Bonds | 5 | Computational Analysis [1] |

Structural Elucidation and Confirmation

The structural elucidation of Cycloart-25-ene-3,24-diol has been achieved through comprehensive spectroscopic analysis and comparative studies with related compounds [11] [18] [19]. The compound features a pentacyclic cycloartane skeleton with hydroxyl groups positioned at carbon-3 and carbon-24, along with a double bond between carbon-25 and carbon-26 [11] [15].

The characteristic cycloartane framework is distinguished by the presence of a cyclopropane bridge between carbon-9 and carbon-10, which is a defining feature of this triterpene class [18] [25] [28]. Nuclear magnetic resonance spectroscopy has been instrumental in confirming the structural assignment, particularly through the identification of diagnostic signals for the cyclopropane methylene protons [18] [19] [28].

Structural confirmation has been further supported through comparison with authentic samples and literature data from related cycloartane derivatives [11] [18]. The International Union of Pure and Applied Chemistry nomenclature for this compound is (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol [1] [4].

Stereochemistry and Configuration

24-Epimers Characterization

Cycloart-25-ene-3,24-diol exists as two distinct epimers at the carbon-24 position, designated as (24R)-cycloart-25-ene-3β,24-diol and (24S)-cycloart-25-ene-3β,24-diol [11] [15]. These epimers have been successfully isolated and characterized from natural sources, particularly from Euphorbia species [11] [15].

The (24R)-epimer has been identified through extensive nuclear magnetic resonance analysis, which revealed specific chemical shift patterns consistent with the R-configuration at carbon-24 [11]. The (24S)-epimer exhibits similar spectroscopic characteristics but with distinct differences in the chemical shifts of protons and carbons in the side chain region [11] [15].

Both epimers share identical molecular formulas and molecular weights but differ in their three-dimensional spatial arrangements around the carbon-24 stereocenter [11] [15]. Mass spectrometric fragmentation patterns for both epimers show characteristic fragments at mass-to-charge ratios of 52, 69, 80, 98, 107, 121, 135, 147, 161, 175, 187, 203, 227, 269, 297, 302, 315, 325, 355, 381, 409, 424, and 442 [15].

Absolute Configuration Determination Methods

The absolute configuration of Cycloart-25-ene-3,24-diol has been established through multiple analytical approaches, including nuclear magnetic resonance spectroscopy, mass spectrometry, and comparison with structurally related compounds [11] [18] [24]. The carbon-3 position consistently exhibits β-orientation of the hydroxyl group, as confirmed by the characteristic axial-axial and axial-equatorial coupling patterns observed in proton nuclear magnetic resonance spectra [18] [25].

X-ray crystallographic analysis has proven instrumental in confirming absolute configurations of related cycloartane compounds, providing definitive three-dimensional structural information [24] [25]. For Cycloart-25-ene-3,24-diol, the absolute configuration has been determined through correlation with compounds of known stereochemistry and through the application of advanced nuclear magnetic resonance techniques [11] [18].

The stereochemical assignment at carbon-24 has been validated through comparison of nuclear magnetic resonance chemical shifts with authentic standards and through the analysis of nuclear Overhauser effect spectroscopy correlations [11]. The configuration of the double bond in the side chain has been confirmed as exhibiting (E)-geometry based on coupling constant analysis [18] [19].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of Cycloart-25-ene-3,24-diol displays characteristic signals that confirm its cycloartane structure [18] [19]. The most diagnostic features include a pair of doublets in the upfield region at approximately δH 0.57 and 0.36 (each 1H, d, J = 4.0 Hz), which correspond to the cyclopropane methylene protons at carbon-19 [18] [19].

The spectrum reveals a carbinolic proton at δH 3.30 (1H, dd, J = 4.4, 10.8 Hz) corresponding to hydrogen-3, indicating the β-orientation of the hydroxyl group at carbon-3 [18]. Another carbinolic proton appears at δH 4.03 (1H, t, J = 5.8 Hz) for hydrogen-24, confirming the presence of the secondary alcohol functionality [18].

| Carbon Position | 13C Chemical Shift (δC) | Multiplicity |

|---|---|---|

| C-3 | 78.8 | CH |

| C-19 | 30.7 | CH2 |

| C-24 | 76.3 | CH |

| C-25 | 147.5 | C |

| C-26 | 111.4 | CH2 |

| C-27 | 17.2 | CH3 |

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework, with signals for thirty carbon atoms distributed among quaternary carbons, methines, methylenes, and methyl groups [18] [19]. The spectrum shows characteristic signals for the olefinic carbons at carbon-25 (δC 147.5) and carbon-26 (δC 111.4), confirming the presence of the terminal alkene functionality [18].

Mass Spectrometry Profile

Mass spectrometric analysis of Cycloart-25-ene-3,24-diol reveals a molecular ion peak at mass-to-charge ratio 442, corresponding to the molecular weight of the compound [14] [15] [18]. The electron ionization mass spectrum exhibits characteristic fragmentation patterns that are diagnostic for cycloartane-type triterpenoids [14] [15].

The base peak appears at mass-to-charge ratio 80, with other significant fragments observed at 315, 297, 175, and 43 [14] [15] [18]. The fragment at mass-to-charge ratio 315 results from the loss of the oxygenated side chain, while the fragment at 297 corresponds to further loss of water from the 315 fragment [14] [18].

Fragments at mass-to-charge ratios 381 and 355 arise from McLafferty rearrangement processes involving the elimination of portions of the side chain, providing evidence for the presence of hydroxyl functionality in the side chain [14] [18]. High-resolution mass spectrometry confirms the molecular formula with an exact mass measurement that matches the calculated value within acceptable error limits [1] [4].

Infrared Spectroscopy Features

The infrared spectrum of Cycloart-25-ene-3,24-diol displays characteristic absorption bands that confirm the presence of key functional groups [14] [19] [20]. A broad absorption band in the region of 3300-3500 wavenumbers corresponds to the stretching vibrations of the hydroxyl groups at carbon-3 and carbon-24 [14] [19].

The spectrum exhibits characteristic carbon-hydrogen stretching absorptions at 2916 and 2848 wavenumbers, typical of saturated hydrocarbon systems [14] [19]. A distinctive absorption at 3018 wavenumbers is attributed to the cyclopropane carbon-hydrogen stretching vibration, which is diagnostic for cycloartane-type compounds [14] [19].

Double bond-related absorptions appear at 1650 and 756 wavenumbers, confirming the presence of the carbon-carbon double bond in the side chain [14]. Carbon-oxygen stretching vibrations are observed at 1219, 1095, and 1026 wavenumbers, supporting the presence of secondary alcohol functionalities [14] [19].

Physicochemical Properties

Cycloart-25-ene-3,24-diol exhibits specific physicochemical properties that influence its behavior in various chemical and biological systems [20] [22]. The compound demonstrates enhanced solubility in polar solvents due to the presence of two hydroxyl groups, which contribute to hydrogen bonding interactions [20].

The calculated density of the compound is 1.1 ± 0.1 grams per cubic centimeter, as determined through computational modeling approaches [22]. The boiling point has been estimated at 537.7 ± 23.0 degrees Celsius at standard atmospheric pressure, reflecting the high molecular weight and extensive intermolecular interactions [22].

| Property | Value | Method |

|---|---|---|

| Density | 1.1 ± 0.1 g/cm³ | Computational [22] |

| Boiling Point | 537.7 ± 23.0°C | Computational [22] |

| Flash Point | 218.9 ± 17.2°C | Computational [22] |

| XLogP3-AA | 8.6 | Computational [1] |

| Vapor Pressure | 0.0 ± 3.2 mmHg at 25°C | Computational [22] |

| Refractive Index | 1.546 | Computational [22] |

The compound exhibits a high lipophilicity value (XLogP3-AA = 8.6), indicating strong affinity for lipid environments and limited water solubility [1]. The vapor pressure is extremely low (0.0 ± 3.2 mmHg at 25°C), suggesting minimal volatility under standard conditions [22]. The flash point of 218.9 ± 17.2 degrees Celsius indicates relatively high thermal stability [22].

The taxonomic distribution of Cycloart-25-ene-3,24-diol follows distinct patterns across major plant families, with the compound serving as a diagnostic marker for certain botanical lineages [1] [2]. Research indicates that cycloartane triterpenoids are found in hundreds of plant families worldwide, though the types and concentrations vary significantly among different species [3] [2].

Occurrence in Euphorbia Species

The Euphorbiaceae family, particularly the genus Euphorbia, represents one of the most significant sources of Cycloart-25-ene-3,24-diol in nature. This compound has been definitively identified and isolated from multiple Euphorbia species, serving as a key chemotaxonomic marker for this diverse genus [4] [5] [6].

Euphorbia aellenii stands out as a particularly rich source, where Cycloart-25-ene-3,24-diol was isolated for the first time in high quantities from the aerial parts [4]. The compound was obtained alongside 24-methylene-cycloartan-3β-ol, and both were subjected to acetylation studies to produce derivatives with varying biological activities [4].

Euphorbia macrostegia, an endemic species to the central and western regions of Iran, has yielded Cycloart-25-ene-3,24-diol along with other cycloartane-type compounds including cycloart-23(Z)-ene-3β,25-diol and cycloart-23(E)-ene-3β,25-diol [5] [7]. This species demonstrates the biogeographic specialization of cycloartane accumulation in specific ecological niches [5].

Euphorbia broteri, a Hispano-Lusitanian endemic plant growing on acidic sandy soils, contains Cycloart-25-ene-3,24-diol in both its aerial parts and latex [8]. The latex contains the compound as a natural acetate, while the aerial parts yield the free alcohol form [8].

Euphorbia trigona presents a unique case where the compound exists as a 1:1 mixture of 24-epimers, representing the first documented natural occurrence of such stereochemical variants [9] [10]. This finding demonstrates the stereochemical diversity possible within single species [10].

Additional Euphorbia species including E. heteradena, E. sessiliflora, and E. segetalis have also been confirmed as sources of this compound, with E. segetalis serving as a commercial source for research applications [11] [12].

Distribution in Astragalus Genus

The Leguminosae family, particularly the Astragalus genus, represents another major taxonomic group where cycloartane triterpenoids, including derivatives closely related to Cycloart-25-ene-3,24-diol, occur extensively [13] [14]. Astragalus species are renowned for their production of cycloartane-type saponins, which serve as specific chemotaxonomic markers for this genus [15] [16].

Astragalus membranaceus var. mongholicus, primarily distributed in Northeast, North, and Northwest China, contains various cycloartane triterpenoids as key bioactive constituents [15]. This species represents a model system for understanding cycloartane biosynthesis and accumulation patterns in medicinal plants [15].

Astragalus glycyphyllos has been extensively studied for its cycloartane saponin content, with research demonstrating that these compounds possess significant antioxidant and neuroprotective activities [17]. The species occurs across temperate European regions and serves as an important source for understanding the ecological role of cycloartane compounds [18].

The genus Astragalus, with over 3,500 species worldwide, demonstrates remarkable diversity in cycloartane saponin production, though specific structural variants like Cycloart-25-ene-3,24-diol appear to be relatively rare within this taxonomic group [18]. The cycloartane compounds in Astragalus species typically occur as glycosides rather than free aglycones [14] [18].

Presence in Other Plant Families

Beyond the primary families of Euphorbiaceae and Leguminosae, Cycloart-25-ene-3,24-diol and related compounds have been documented across several additional plant families, demonstrating the compound's broad taxonomic distribution [1] [2].

Ranunculaceae family members, particularly Actaea asiatica, have yielded multiple cycloartane triterpenes including derivatives closely related to Cycloart-25-ene-3,24-diol [19]. This family's representatives in southwestern and northwestern China have been traditionally used in folk medicine, suggesting ecological and bioactive significance [19].

Combretaceae family species, notably Combretum quadrangulare, have been identified as sources of novel cycloartane-type triterpenoids with structures related to the target compound [20] [21]. Recent molecular networking studies have revealed previously undescribed cycloartane derivatives from this family [22].

Juncaceae family members, including Juncus effusus, contain cycloartane triterpenes such as cycloart-23Z-ene-3β,25-diol, demonstrating the occurrence of these compounds in wetland plant species [23].

Bromeliaceae representatives, particularly Tillandsia recurvata (Ball moss), have been documented to contain cycloartane compounds with anti-cancer properties, including cycloart-23-ene-3,25-diol [24]. This epiphytic species demonstrates the occurrence of cycloartane compounds in specialized ecological niches [24].

Geographical Distribution Patterns

The geographical distribution of Cycloart-25-ene-3,24-diol exhibits distinct biogeographic patterns that reflect both evolutionary relationships and ecological adaptations across different climate zones and continents [25] [26] [27].

Iran and Middle Eastern Regions represent areas of particularly high endemic specialization for cycloartane-producing Euphorbia species. The semi-arid mountainous regions of central and western Iran host multiple endemic Euphorbia species that produce Cycloart-25-ene-3,24-diol in high concentrations [5] [7]. These regions demonstrate how geographic isolation and specific climatic conditions have led to specialized metabolite production [5].

China and East Asian Regions serve as major centers for cycloartane-producing medicinal plants, particularly within the Astragalus and Actaea genera [19] [15]. The temperate regions of Northeast, North, and Northwest China support extensive cultivation and natural occurrence of these species, with traditional medicine practices having selected for high-content varieties over centuries [15].

Mediterranean Basin regions, including the Iberian Peninsula, host endemic Euphorbia species such as E. broteri that have adapted to acidic sandy soils and dry climatic conditions [8]. These environmental stresses may contribute to enhanced cycloartane production as part of plant survival strategies [8].

Southeast Asian Tropical Regions demonstrate the occurrence of cycloartane compounds in species adapted to humid tropical conditions, including Curculigo orchioides and Combretum quadrangulare [22] [21]. These regions represent recent frontiers in cycloartane research with ongoing discoveries of new structural variants [22].

African Continental Regions, particularly South Africa, have contributed species such as Sutherlandia frutescens that produce novel cycloartane glycosides [25]. These compounds exhibit unique structural features including secocycloartane skeletons not found in other geographic regions [25].

Indonesian Archipelago regions have been identified through propolis studies as sources of cycloartane-type triterpenes, with stingless bee species collecting these compounds from local flora [26]. This demonstrates the ecological integration of cycloartane compounds into local food webs [26].

North American Desert Regions, particularly Arizona, host industrial sources of cycloartane compounds through Parthenium argentatum cultivation for rubber production [27]. This represents an example of how industrial agriculture can serve as a source for natural product research [27].

Ecological Significance of Cycloartane Accumulation in Plants

The ecological significance of Cycloart-25-ene-3,24-diol and related cycloartane compounds extends beyond simple taxonomic distribution, encompassing complex plant defense mechanisms, environmental adaptations, and inter-organism interactions [28] [29] [30].

Chemical Defense Mechanisms represent the primary ecological function of cycloartane triterpenoids in plant systems. These compounds serve as deterrent substances against herbivorous insects, mammals, and other plant consumers [28] [31]. The bitter taste and potential toxicity of cycloartane compounds provide an effective defense strategy that has been documented across multiple plant families [28] [31].

Antifungal and Antimicrobial Protection constitutes another crucial ecological role, with cycloartane compounds demonstrating broad-spectrum antimicrobial activities against pathogenic fungi, bacteria, and viruses [28] [32]. This protective function is particularly important for plants growing in humid environments or those subject to frequent pathogen pressure [32].

Membrane Stabilization and Stress Tolerance functions involve the integration of cycloartane compounds into plant cellular membranes, where they contribute to structural integrity and stability under environmental stress conditions [30]. These compounds may serve as osmoprotectants and antioxidants during drought, temperature extremes, or other abiotic stress factors [30].

Allelopathic Interactions have been suggested as another ecological role, where cycloartane compounds released from plant tissues or root exudates inhibit the growth of competing plant species [30]. This mechanism contributes to competitive advantage in crowded plant communities and may influence vegetation patterns in natural ecosystems [30].

Surface Protection Through Cuticular Wax formation represents a specialized ecological function observed in species such as oat (Avena strigosa), where cycloartane compounds contribute to waxy surface layers that provide physical protection against environmental stressors [29]. These surface compounds protect against UV radiation, water loss, and mechanical damage [29].

Anti-inflammatory Response Modulation in plant tissues demonstrates how cycloartane compounds contribute to cellular defense against tissue damage and oxidative stress [33]. This function supports plant survival during wounding, pathogen attack, or other forms of cellular injury [33].